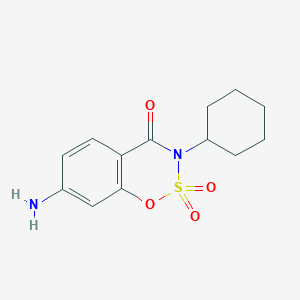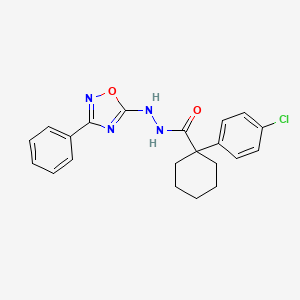![molecular formula C21H20N4OS B7431179 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide, also known as MI-SMIB, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. MI-SMIB is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and the co-activator protein CBP, which plays a critical role in the development of various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide exerts its therapeutic effects by inhibiting the protein-protein interaction between STAT3 and CBP. This interaction is critical for the activation of STAT3, which plays a critical role in the development and progression of various diseases. By inhibiting this interaction, 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide prevents the activation of STAT3 and downstream signaling pathways, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival, the induction of apoptosis, and the reduction of inflammation. 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide has also been shown to have minimal toxicity and is well-tolerated in animal models.
实验室实验的优点和局限性
One of the main advantages of 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide is its potent inhibitory activity against the STAT3-CBP interaction, making it a valuable tool for studying the role of this interaction in various diseases. 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide is its specificity, as it may also inhibit other protein-protein interactions that involve CBP.
未来方向
Several future directions for research on 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide include studying its efficacy in combination with other therapies, identifying potential biomarkers for patient selection, and optimizing its pharmacokinetic properties for clinical use. Additionally, further studies are needed to elucidate the role of the STAT3-CBP interaction in various diseases and to identify potential therapeutic targets for 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide.
合成方法
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide can be synthesized through a multi-step process that involves the coupling of 2-methylimidazole with 3-bromobenzaldehyde to form 2-(2-methylimidazol-1-yl)benzaldehyde. This intermediate is then reacted with 2-(chloromethyl)thiophene to produce 3-[(1-methylimidazol-2-yl)sulfanylmethyl]benzaldehyde. The final step involves the coupling of 3-[(1-methylimidazol-2-yl)sulfanylmethyl]benzaldehyde with 1-methylindole-3-carboxylic acid to form 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide.
科学研究应用
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have demonstrated the efficacy of 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide in inhibiting the growth and proliferation of cancer cells, promoting apoptosis, and reducing tumor size in animal models. 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. Additionally, 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide has been studied for its potential use in treating autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-24-11-10-22-21(24)27-14-15-6-5-7-16(12-15)20(26)23-18-13-25(2)19-9-4-3-8-17(18)19/h3-13H,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNBJCDTOWMSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=CC=C2)C(=O)NC3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B7431099.png)
![1-[4-[[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)carbamoylamino]methyl]phenyl]piperidine-3-carboxamide](/img/structure/B7431104.png)
![Ethyl 1-[4-[[5-(4-methylphenyl)pyridine-3-carbonyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7431110.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)-5-thiophen-2-ylfuran-2-carboxamide](/img/structure/B7431128.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methylthietan-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431130.png)
![1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one](/img/structure/B7431134.png)
![5-(4-tert-butylphenyl)-N-[2-(4-ethylpiperazin-1-yl)propyl]-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431137.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-methoxycyclohexyl]quinoline-4-carboxamide](/img/structure/B7431141.png)
![5-(4-tert-butylphenyl)-N-(2-ethylsulfinylethyl)-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431148.png)
![2-[(2-fluorophenyl)methoxy]-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B7431155.png)


![N-[6-(cyclopropanecarbonylamino)spiro[3.3]heptan-2-yl]quinoline-2-carboxamide](/img/structure/B7431199.png)
![3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B7431207.png)